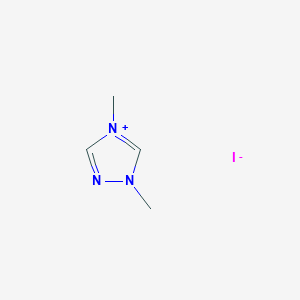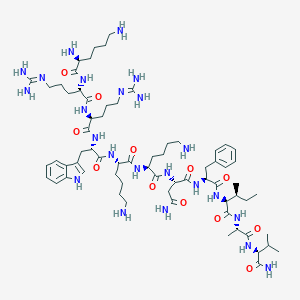
4,5-Dichloro-2-acetyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-acetyl-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DAP, and it is a pyridazinone derivative. DAP has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for further research.
Wirkmechanismus
The mechanism of action of DAP is not fully understood, but studies have suggested that it may work by inhibiting the activity of enzymes involved in DNA synthesis and repair. DAP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DAP has a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in DNA synthesis and repair. DAP has also been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DAP in lab experiments is its ability to inhibit the growth of cancer cells, making it a promising compound for further research into potential anticancer agents. However, one limitation of using DAP in lab experiments is its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
There are several potential future directions for research on DAP, including further studies on its potential as an anticancer agent, as well as its potential as an antifungal and antibacterial agent. Other potential future directions include studies on the mechanism of action of DAP and the development of new synthesis methods for this compound.
In conclusion, 4,5-Dichloro-2-acetyl-3(2H)-pyridazinone, or DAP, is a promising compound for scientific research due to its potential as an anticancer, antifungal, and antibacterial agent. Further research is needed to fully understand its mechanism of action and to develop new synthesis methods for this compound.
Synthesemethoden
The synthesis of DAP can be achieved through a variety of methods, including the reaction of 2-acetylpyridine with chloroacetyl chloride in the presence of a base. Other methods involve the reaction of 2-acetylpyridine with chloroacetic acid or the reaction of 2-acetylpyridine with phosgene and ammonium chloride.
Wissenschaftliche Forschungsanwendungen
DAP has been used in a variety of scientific research applications, including the study of its potential as an anticancer agent. Studies have shown that DAP can inhibit the growth of cancer cells in vitro and in vivo. DAP has also been studied for its potential as an antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
2-acetyl-4,5-dichloropyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3(11)10-6(12)5(8)4(7)2-9-10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVTVWCEUKOOFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165835 |
Source


|
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-acetyl-3(2H)-pyridazinone | |
CAS RN |
155164-63-9 |
Source


|
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155164639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)










